molecular formula C12H14BrNO3 B8588992 6-(2-Bromoethoxy)-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 74454-60-7

6-(2-Bromoethoxy)-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B8588992
M. Wt: 300.15 g/mol
InChI Key: GTDNMZMRNMURSX-UHFFFAOYSA-N
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Patent
US04460580

Procedure details

A mixture of 48.2 g of 2,3-dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one, 70 g of potassium carbonate and 250 ml of 1,2-dibromoethane is refluxed for 4 hours with stirring. The slurry-like reaction mixture is extracted hot with 3-4 times 1 liter of methanol, the combined methanol extracts are evaporated and the residue is recrystallised from methanol. 55 g of 2,3-dihydro-2,2-dimethyl-6-(2-bromoethoxy)-4H-1,3-benzoxazin-4-one with a melting point of 190°-195° are obtained.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:4]=2[O:3]1.C(=O)([O-])[O-].[K+].[K+].[Br:21][CH2:22][CH2:23]Br>>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:23][CH2:22][Br:21])[CH:11]=[CH:12][C:4]=2[O:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
48.2 g
Type
reactant
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)O)C
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
BrCCBr

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The slurry-like reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted hot with 3-4 times 1 liter of methanol
CUSTOM
Type
CUSTOM
Details
the combined methanol extracts are evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)OCCBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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